molecular formula C15H13NO5S3 B2580383 Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2380033-81-6

Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2580383
CAS No.: 2380033-81-6
M. Wt: 383.45
InChI Key: QVFJYFLUEVLPPH-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of furan, thiophene, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the condensation of furan-2-carboxaldehyde with thiophene-2-carboxylic acid under acidic conditions to form the core structure. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction using sulfamoyl chloride in the presence of a base such as pyridine. The final step involves esterification with methanol to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan and thiophene rings can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core structure and exhibit similar chemical reactivity.

    Furan-2-carboxylate derivatives: Compounds with a furan ring and carboxylate group, showing similar oxidation and reduction behavior.

    Sulfamoyl derivatives: Compounds containing the sulfamoyl group, known for their potential as enzyme inhibitors.

Uniqueness

Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of furan, thiophene, and sulfamoyl groups within a single molecule. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S3/c1-20-15(17)14-13(4-6-22-14)24(18,19)16-8-11-7-10(9-23-11)12-3-2-5-21-12/h2-7,9,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFJYFLUEVLPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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